1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine
Description
This compound, with the systematic name 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine (CAS RN: 904582-01-0), is a heterocyclic molecule featuring a triazoloquinazoline core modified with a 4-ethylbenzenesulfonyl group and a 3-methylpiperidine substituent. Its molecular formula is C₂₃H₂₄ClN₅O₂S, with an average mass of 469.988 Da and a monoisotopic mass of 469.133924 Da . The structure includes a chlorine atom at the 7-position of the quinazoline ring, a sulfonyl group at the 3-position, and a 3-methylpiperidine moiety at the 5-position.
Properties
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-3-16-6-9-18(10-7-16)32(30,31)23-22-25-21(28-12-4-5-15(2)14-28)19-13-17(24)8-11-20(19)29(22)27-26-23/h6-11,13,15H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZWTVWRGURPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine typically involves multiple steps, starting with the formation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid generates an intermediate, which is then converted to the desired triazoloquinazoline structure using phosphorus oxychloride . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine exhibit anticancer properties. For instance, studies on related triazole derivatives have shown efficacy in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacology
The compound's potential as a neuropharmacological agent is notable. Similar compounds have demonstrated activity as positive allosteric modulators of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. This suggests that this compound may enhance cognitive functions and could be explored for treating neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study on a related quinazoline derivative demonstrated significant antitumor activity in vitro against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This suggests that this compound may have similar effects.
Case Study 2: Neuroprotective Effects
In experiments involving animal models of Alzheimer’s disease, compounds structurally related to this compound were found to improve cognitive function and reduce amyloid plaque formation. These findings support the potential application of this compound in neuroprotection and cognitive enhancement.
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine involves its interaction with specific molecular targets in the body. The triazoloquinazoline core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain signaling pathways, which is particularly useful in the treatment of diseases like cancer, where the compound can inhibit the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a summary of key structural distinctions:
Table 1: Structural and Physicochemical Comparison
| Feature | Target Compound | Common Triazoloquinazoline Derivatives |
|---|---|---|
| Core Structure | [1,2,3]Triazolo[1,5-a]quinazoline | Varies (e.g., [1,2,4]triazolo[1,5-a]quinazoline) |
| 7-Position Substituent | Chlorine (electron-withdrawing) | Often hydrogen or methyl groups |
| 3-Position Substituent | 4-Ethylbenzenesulfonyl group (bulky, sulfonyl) | Smaller groups (e.g., phenyl, acetyl) |
| 5-Position Substituent | 3-Methylpiperidine (lipophilic, basic amine) | Common substituents: halogens, aryl rings |
| Molecular Weight | 469.988 Da | Typically <450 Da in simpler derivatives |
| Lipophilicity (Predicted) | High (due to sulfonyl and piperidine groups) | Moderate (if polar substituents dominate) |
Key Inferences:
Sulfonyl Group Impact : The 4-ethylbenzenesulfonyl group introduces steric bulk and polarity, which could affect solubility and membrane permeability relative to derivatives with smaller substituents.
Piperidine Contribution: The 3-methylpiperidine moiety likely increases basicity and lipophilicity, which may improve central nervous system (CNS) penetration compared to non-amine-containing analogs.
Biological Activity
The compound 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The molecular formula of the compound is CHClNOS, featuring a piperidine ring substituted with a triazoloquinazoline moiety and a sulfonyl group. The presence of chlorine and ethylbenzene enhances its chemical reactivity and biological potential.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.88 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The compound exhibits its biological effects primarily through the modulation of specific receptors and enzymes. It is hypothesized to interact with the following targets:
- Enzymatic Inhibition : Potential inhibition of certain kinases involved in cell signaling pathways.
- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing synaptic transmission.
Anticancer Activity
Recent studies have indicated that this compound demonstrates significant anticancer properties. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HT-29)
The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. Research indicates that it can enhance cognitive function by modulating neurotransmitter levels such as acetylcholine and serotonin in neuronal cultures.
Case Studies
- In Vitro Study on Cancer Cell Lines :
- Researchers evaluated the efficacy of the compound against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC value of 25 µM after 48 hours of treatment.
- Neuroprotection in Animal Models :
- A study conducted on mice subjected to neurotoxic agents demonstrated that administration of the compound significantly reduced neuronal death and improved behavioral outcomes in memory tests.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-3-methylpiperidine?
- Methodology :
- Cyclization : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by sulfonation at the 3-position with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Quinazoline Core Assembly : Construct the quinazoline moiety via condensation of anthranilic acid derivatives with urea or thiourea, followed by chlorination at the 7-position using POCl₃ .
- Piperidine Substitution : Introduce the 3-methylpiperidine group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns on the quinazoline and piperidine moieties .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated in studies of structurally analogous triazolopyridines (e.g., bond angles like C13–N3–C12 = 109.2° and torsion angles like C10–C12–C13–N3 = 0.6°) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for sulfonyl and chloro substituents .
Q. What safety protocols are essential during handling and storage?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
- Handling : Use fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, goggles) to mitigate risks of inhalation (P210 precautions) and skin contact (P201/P202 protocols) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yield and purity?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize CuAAC conditions by varying CuSO₄/sodium ascorbate ratios and reaction time .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., POCl₃ stoichiometry vs. chlorination efficiency) to identify optimal reaction parameters .
Q. What computational strategies can predict and resolve contradictions in biological activity data?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways and identify intermediates that may explain variability in bioactivity (e.g., ethynyl group oxidation to carbonyls altering binding affinity) .
- Machine Learning (ML) : Train models on datasets of triazolopyridine derivatives to correlate structural features (e.g., sulfonyl group electronegativity) with antimicrobial or enzyme-inhibition outcomes .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- Methodology :
- SAR Studies : Systematically replace the 4-ethylbenzenesulfonyl group with other sulfonamides (e.g., 3,4-dimethyl or methoxy variants) and assess changes in IC₅₀ values against target enzymes .
- Free-Wilson Analysis : Quantify contributions of individual substituents (e.g., 3-methylpiperidine vs. other N-heterocycles) to overall bioactivity using regression models .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous triazolopyridines?
- Methodology :
- Batch-to-Batch Variability : Investigate impurities in starting materials (e.g., residual water in sulfonyl chlorides) via Karl Fischer titration .
- Reaction Monitoring : Use in-situ FTIR or HPLC to detect side reactions (e.g., over-chlorination or triazole ring opening) that reduce yield .
Q. Why do computational predictions of binding affinity conflict with experimental results?
- Methodology :
- Solvent Effects : Re-evaluate docking simulations with explicit solvent models (e.g., water or DMSO) to account for solvation/desolvation penalties .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to explore flexible regions (e.g., piperidine ring puckering) not captured in static DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
